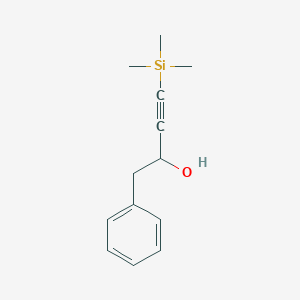
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol” is a chemical compound with the CAS Number: 61077-69-8 . It has a molecular weight of 218.37 . The IUPAC name for this compound is 1-phenyl-4-(trimethylsilyl)-3-butyn-2-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 . The canonical SMILES representation is CSi©C#CC(CC1=CC=CC=C1)O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.37 g/mol . It is a liquid at room temperature . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 3 . The topological polar surface area is 20.2 Ų .
Scientific Research Applications
Hydroalumination Reactions : Phenyl 1-(trimethylsilyl)propadienyl sulfide, closely related to 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol, is used in hydroalumination reactions with diisobutylaluminum hydride (DIBAH) or lithium butyl(diisobutyl)aluminum hydride (BL-DIBAH). The resulting adducts are trapped with carbonyl compounds, leading to the formation of 1,3-dienes and 3-buten-1-ols (Tanaka, Kanemasa, & Tsuge, 1990).
Synthesis of α-Methylenebutyrolactones : A method involving 3-Trimethylsilyl-3-buten-1-ols, closely related to the target compound, is used for the synthesis of α-methylenebutyrolactones. This process involves the ring opening of epoxides with α-trimethylsilvinylmagnesium bromide (Matsuda, 1978).
Synthesis of Linear Pi-conjugated Oligoenynes and Oligoenediynes : Efficient synthesis methods have been developed for a variety of 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, which are used as building blocks in the synthesis of trans- and cis-oligoenynes (Takayama et al., 2003).
Preparation of (Z)-4-(Trimethylsilyl)-3-Buten-1-ol : The preparation of (Z)-4-(Trimethylsilyl)-3-Buten-1-ol, which involves the intermediate 4-(trimethylsilyl)-3-butyn-1-ol, is significant in metal-catalyzed reactions and silylation processes (Overman, Brown, & Mccann, 2003).
Asymmetric Reduction in Biocatalysis : The compound has been used in the efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing a 5-lipoxygenase inhibitor. This involves asymmetric reduction with immobilized Candida parapsilosis cells (Zhang, Lou, Zong, & Wu, 2008).
Catalytic Hydrosilylation : Catalytic hydrosilylation of 1,4-bis(trimethylsilyl)-1-buten-3-ynes using late transition metal hydrides as catalyst precursors has been explored, demonstrating the compound's role in producing various regio- and stereoisomers (Maruyama, Yoshiuchi, & Ozawa, 2000).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-phenyl-4-trimethylsilylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGOYLLGQWALH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

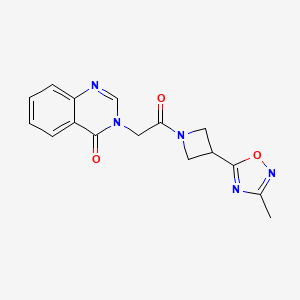
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)
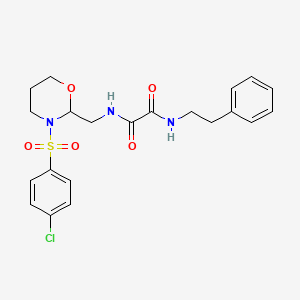
![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)
![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)
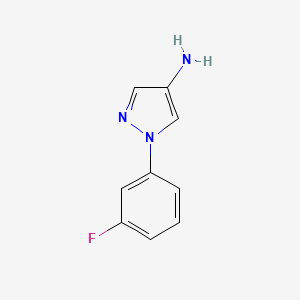
![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

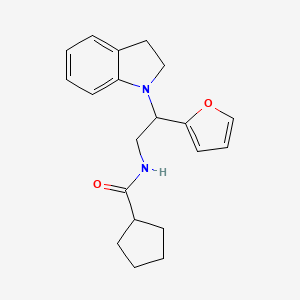
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)